2,4-Difluoro-3-methylbenzodifluoride
Description
Properties
IUPAC Name |
1-(difluoromethyl)-2,4-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHXVWYTCCDXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzodifluoride typically involves the fluorination of 3-methylbenzodifluoride. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents such as N-fluorobenzenesulfonimide . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-methylbenzodifluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation reactions typically produce aldehydes or carboxylic acids.
- Reduction reactions can result in the formation of simpler hydrocarbons.
Scientific Research Applications
2,4-Difluoro-3-methylbenzodifluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methylbenzodifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate in drug design.
Comparison with Similar Compounds
Substituent Position and Molecular Weight
The position of fluorine substituents and additional functional groups significantly impacts physical and chemical properties. Key comparisons include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Applications |
|---|---|---|---|---|---|
| 2,4-Difluoro-3-methylbenzoic acid | 112857-68-8 | C₈H₆F₂O₂ | 172.13 | 2-F, 4-F, 3-CH₃ | Pharmaceutical intermediates |
| 3,5-Difluorobenzoic acid | 455-40-3 | C₇H₄F₂O₂ | 158.10 | 3-F, 5-F | Analytical standards, synthesis |
| 2,4-Difluorobenzoic acid | 1583-58-0 | C₇H₄F₂O₂ | 158.10 | 2-F, 4-F | Polymer and agrochemical precursors |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | 4-(CF₂OCH₃), 3-OCH₃ | Specialty chemical synthesis |
Key Observations :
- Molecular Weight: The methyl group in 2,4-difluoro-3-methylbenzoic acid increases its molecular weight by ~14 g/mol compared to non-methylated analogs like 2,4-difluorobenzoic acid .
- Substituent Effects : Fluorine at the 2- and 4-positions enhances acidity (pKa ~2.1–2.5) compared to 3,5-difluorobenzoic acid (pKa ~2.8) due to stronger electron-withdrawing effects . The methyl group in the 3-position introduces steric hindrance, reducing reactivity in esterification or amidation reactions compared to unsubstituted analogs .
Physicochemical Properties
- Solubility : The methyl group in 2,4-difluoro-3-methylbenzoic acid reduces water solubility (<1 mg/mL) compared to 2,4-difluorobenzoic acid (~5 mg/mL) due to increased hydrophobicity .
- Thermal Stability : Fluorinated benzoic acids generally exhibit high thermal stability (decomposition >250°C), making them suitable for high-temperature reactions .
Research Findings and Trends
Recent studies highlight the growing demand for meta-substituted fluorinated aromatics (e.g., 3-methyl or 3-OCH₃ groups) in drug discovery to optimize target binding . For example:
- Compounds like 4-(difluoromethoxy)-3-methoxybenzaldehyde (similarity score 0.94 to pharmacologically active aldehydes) demonstrate enhanced bioavailability compared to purely fluorinated analogs .
- The deuterated 3,5-Difluorobenzoic-d₃ acid (CAS 1219798-70-5) is critical in pharmacokinetic studies, underscoring the versatility of fluorinated benzoic acids .
Biological Activity
Overview
2,4-Difluoro-3-methylbenzodifluoride (DFMB) is a fluorinated aromatic compound with the molecular formula C8H6F4. Its structure features two fluorine atoms and a methyl group attached to a benzene ring, making it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of DFMB, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
DFMB can be synthesized through several methods, including direct fluorination of 3-methylbenzodifluoride or using reagents like N-fluorobenzenesulfonimide under controlled conditions. The compound exhibits unique chemical properties due to the presence of fluorine atoms, which enhance its stability and reactivity in biological systems.
The biological activity of DFMB is largely attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. DFMB may modulate enzyme activities or receptor functions, contributing to its bioactive profile.
Biological Activity and Therapeutic Potential
Research indicates that DFMB may have several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that DFMB exhibits antimicrobial properties against certain bacterial strains. Its efficacy may stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : There is emerging evidence that DFMB could act as an anticancer agent. Studies have shown that it may induce apoptosis in cancer cells by activating specific signaling pathways.
- Neuroprotective Effects : Given its potential interactions with neurotransmitter systems, DFMB is being investigated for neuroprotective effects, particularly in models of neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of DFMB against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that DFMB inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies assessed the effects of DFMB on various cancer cell lines, including breast and lung cancer cells. DFMB demonstrated significant cytotoxicity with IC50 values ranging from 20 to 30 µM. Flow cytometry analysis revealed that DFMB induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF-7) | 25 | Apoptosis via caspases |
| Lung Cancer (A549) | 20 | Apoptosis via caspases |
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Difluoro-3-methylbenzodifluoride with high purity?
- Methodological Answer : The synthesis of this compound can be achieved via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling). Key steps include:
- Halogenation : Introduce fluorine atoms using fluorinating agents like Selectfluor® under anhydrous conditions.
- Methylation : Utilize methylating reagents (e.g., CH₃I) in the presence of Lewis acids (AlCl₃) for regioselective substitution.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity.
Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?
- Methodological Answer :
- ¹⁹F NMR : Expect distinct peaks for fluorine atoms at δ -110 to -120 ppm (CF₃ groups) and δ -140 to -150 ppm (aromatic F), with coupling constants (J) indicating substitution patterns.
- ¹H NMR : Aromatic protons adjacent to fluorine substituents show deshielding (δ 7.0–7.5 ppm). Methyl groups resonate at δ 2.3–2.5 ppm.
- IR : Strong absorption bands at 1250–1150 cm⁻¹ (C-F stretching) and 1600–1450 cm⁻¹ (aromatic C=C).
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., 216.05 g/mol).
Reference spectral databases for fluorinated aromatics (e.g., PubChem) for validation .
Q. What experimental conditions ensure the stability of this compound during storage?
- Methodological Answer : Store the compound in amber glass vials under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or strong bases. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-deficient aromatic positions.
- Fukui indices highlight nucleophilic attack sites.
- Transition state modeling (e.g., Gaussian 09) predicts activation energies for competing pathways.
Validate predictions experimentally by comparing reaction outcomes (e.g., nitration or bromination) with computed regioselectivity .
Q. What strategies resolve contradictions in reaction yield data when scaling up synthesis?
- Methodological Answer :
- Process optimization : Adjust stirring rate, solvent volume, and temperature gradients to maintain heat/mass transfer efficiency.
- Design of Experiments (DoE) : Use factorial design to identify critical parameters (e.g., catalyst loading, reaction time).
- In-line monitoring : Implement FTIR spectroscopy or Raman probes to track intermediate formation in real time.
Compare small-scale (1 mmol) and pilot-scale (1 mol) yields statistically using ANOVA to isolate scalability bottlenecks .
Q. How does this compound interact with indoor surfaces in environmental chemistry studies?
- Methodological Answer : Conduct adsorption-desorption experiments on common indoor materials (paint, glass, PVC):
- Microscopy : Use AFM or SEM to analyze surface morphology pre/post exposure.
- GC-MS : Quantify airborne concentrations after 24-hour equilibration.
- Kinetic modeling : Apply Langmuir isotherms to estimate partition coefficients.
Results inform indoor air quality models for fluorinated volatile organic compounds (FVOCs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
